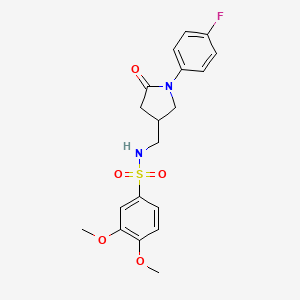

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O5S and its molecular weight is 408.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, and induces changes in its activity . The specific nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is likely to affect the biochemical pathways involving Carbonic Anhydrase 2. This enzyme plays a crucial role in maintaining acid-base balance in the body, participating in respiratory and renal regulation of blood pH . Any alteration in its activity could potentially disrupt these pathways, leading to downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of comprehensive studies. Given its target, it can be hypothesized that the compound may influence processes related to acid-base balance in the body .

Actividad Biológica

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C19H19F2N3O2

- Molecular Weight : 359.377 g/mol

- InChI Key : CYLLENZJVBNWHC-UHFFFAOYSA-N

- SMILES Notation : C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F

This structure indicates the presence of a pyrrolidine ring, a sulfonamide group, and fluorophenyl moiety, which are significant for its biological activity.

This compound primarily acts by inhibiting enzymes involved in the synthesis of folic acid. This is achieved through the inhibition of dihydropteroate synthase, which is crucial in the bacterial folic acid synthesis pathway. By disrupting this pathway, the compound may exhibit antibacterial properties similar to other sulfonamides .

Antimicrobial Activity

Research indicates that sulfonamide compounds have demonstrated significant antimicrobial effects. In vitro studies suggest that this compound exhibits potent activity against various bacterial strains. For example, the compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established sulfa drugs .

Cytotoxicity Studies

In cytotoxicity assays using human cell lines, the compound displayed selective toxicity towards cancer cells while sparing normal fibroblast cells. The IC50 values indicated that at higher concentrations (50 µM), significant cell death occurred in cancer cells, whereas normal cells remained largely unaffected at lower concentrations (1-20 µM). This selective cytotoxicity suggests potential applications in cancer therapy .

Study 1: Antibacterial Efficacy

A study published in Antibiotics highlighted the efficacy of this compound against resistant strains of bacteria. The compound was tested against a panel of clinical isolates and showed promising results, particularly against multi-drug resistant Staphylococcus aureus with an MIC of 8 µg/mL .

Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, this compound was evaluated for its effects on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly in breast and lung cancer cells, with IC50 values of 15 µM and 20 µM respectively .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H19F2N3O2 |

| Molecular Weight | 359.377 g/mol |

| Target Enzyme | Dihydropteroate synthase |

| MIC against E. coli | 8 µg/mL |

| IC50 against Breast Cancer | 15 µM |

| IC50 against Lung Cancer | 20 µM |

Propiedades

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O5S/c1-26-17-8-7-16(10-18(17)27-2)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJRQXXUSIJQCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.